molecular formula C10H14N2O2 B15262881 1-(5-Methylfuran-2-carbonyl)piperazine

1-(5-Methylfuran-2-carbonyl)piperazine

Cat. No.: B15262881
M. Wt: 194.23 g/mol
InChI Key: ABYZLSXCMLRWPK-UHFFFAOYSA-N
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Description

1-(5-Methylfuran-2-carbonyl)piperazine is an organic compound with the molecular formula C10H14N2O2 It is a derivative of piperazine, where one of the nitrogen atoms is bonded to a 5-methylfuran-2-carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Methylfuran-2-carbonyl)piperazine typically involves the reaction of 5-methylfuran-2-carboxylic acid with piperazine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is conducted under an inert atmosphere, typically nitrogen, and at a controlled temperature to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Purification of the final product is achieved through techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(5-Methylfuran-2-carbonyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding furanones.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of N-substituted piperazine derivatives.

Scientific Research Applications

1-(5-Methylfuran-2-carbonyl)piperazine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Methylfuran-2-carbonyl)piperazine involves its interaction with specific molecular targets. In biological systems, it may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use. For instance, in antimicrobial studies, it may disrupt bacterial cell wall synthesis or function.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Furoyl)piperazine
  • 1-(3-Methylfuran-2-carbonyl)piperazine
  • 1-(5-Methylthiophene-2-carbonyl)piperazine

Uniqueness

1-(5-Methylfuran-2-carbonyl)piperazine is unique due to the presence of the 5-methylfuran moiety, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific research applications.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

(5-methylfuran-2-yl)-piperazin-1-ylmethanone

InChI

InChI=1S/C10H14N2O2/c1-8-2-3-9(14-8)10(13)12-6-4-11-5-7-12/h2-3,11H,4-7H2,1H3

InChI Key

ABYZLSXCMLRWPK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(=O)N2CCNCC2

Origin of Product

United States

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